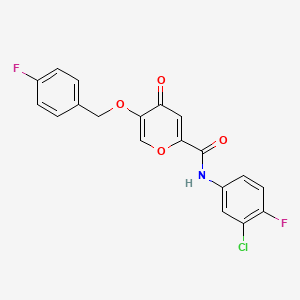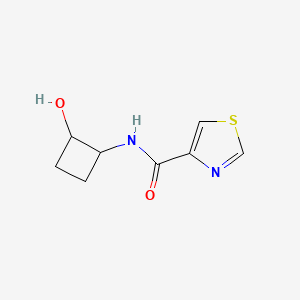![molecular formula C17H14F3N3 B2975195 3-Methyl-1-phenyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine CAS No. 321385-93-7](/img/structure/B2975195.png)
3-Methyl-1-phenyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-phenyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine is a chemical compound with the formula C17H14F3N3 . It is used in laboratory chemicals and for the manufacture of substances for scientific research and development .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the acid-catalyzed synthesis of a new tricyclic, trifluoromethylated indenopyrazole, 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, from 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine has been described .Applications De Recherche Scientifique
Synthesis and Environmental Applications
- Efficient Synthesis in Ionic Liquid : A series of 3-methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines, closely related derivatives, were synthesized using 3-Methyl-1-phenyl-1H-pyrazol-5-amine. This synthesis occurred in an ionic liquid without any catalyst, highlighting a method with environmental benefits due to easier work-up, milder conditions, high yields, and an environmentally friendly procedure (Shi et al., 2010).
Corrosion Inhibition
- Corrosion Inhibition on C-Steel : The compound was used as a precursor in the synthesis of derivatives that showed significant corrosion inhibition efficiency on C-steel surfaces in HCl. This indicates its potential application in protecting metal surfaces from corrosion, contributing to material longevity and sustainability (Abdel Hameed et al., 2020).
Pharmaceutical and Biological Research
- Antimicrobial and Antitumor Agents : Derivatives of 3-Methyl-1-phenyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine have been synthesized and evaluated for their antimicrobial and cytotoxic activities. These compounds have shown potent activity against HL-60 human promyelocytic leukemia cells, Gram-positive bacteria, and fungi, indicating their potential as pharmaceutical agents (Asegbeloyin et al., 2014).
Material Science and Coating Technologies
- Anti-Microbial Additive for Surface Coating : Heterocyclic compounds derived from the mentioned chemical were incorporated into polyurethane varnish and printing ink paste, showing very good antimicrobial effects. This application is crucial for developing surface coatings with built-in microbial resistance, enhancing the durability and safety of coated materials (El‐Wahab et al., 2015).
Chemical Properties and Reaction Mechanisms
- Combined XRD and DFT Studies : The reactivity and molecular structure of pyrazole derivatives were explored through XRD and DFT studies, providing insights into the impact of intramolecular H-bonding on their chemical properties. This research aids in understanding the fundamental chemistry of pyrazole derivatives, paving the way for designing more effective compounds (Szlachcic et al., 2020).
Safety and Hazards
This compound is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes in contact with skin .
Mécanisme D'action
Target of Action
Pyrazoles, the class of compounds to which it belongs, have potential applications in the agrochemical and medicinal chemistry industries as pesticides, anti-inflammatory medications, and antitumor drugs .
Mode of Action
It is known that fluorine substitution has been extensively investigated in drug research for its ability to enhance biological activity and increase chemical or metabolic stability .
Biochemical Pathways
Pyrazoles are known to interact with various biochemical pathways depending on their specific structure and functional groups .
Pharmacokinetics
The presence of a trifluoromethyl group in the molecule could potentially enhance its metabolic stability .
Result of Action
Pyrazoles are known to have potential applications in the agrochemical and medicinal chemistry industries as pesticides, anti-inflammatory medications, and antitumor drugs .
Action Environment
The stability and efficacy of pyrazoles can be influenced by factors such as ph, temperature, and the presence of other substances .
Propriétés
IUPAC Name |
5-methyl-2-phenyl-4-[3-(trifluoromethyl)phenyl]pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3/c1-11-15(12-6-5-7-13(10-12)17(18,19)20)16(21)23(22-11)14-8-3-2-4-9-14/h2-10H,21H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MESKYXPNURBFIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2=CC(=CC=C2)C(F)(F)F)N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2R)-2-[4-(Trifluoromethyl)phenyl]propanoic acid](/img/structure/B2975113.png)





![(E)-2-(4-methylphenyl)sulfonyl-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile](/img/structure/B2975123.png)
![8-bromo-1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2975124.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2975126.png)

![Ethyl 2-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanoylamino]-1,3-thiazole-4-carboxylate](/img/structure/B2975129.png)
![(E)-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)[(4-methylphenyl)methoxy]amine](/img/structure/B2975130.png)
![(2E)-2-[[4-[(E)-N-methoxy-C-methylcarbonimidoyl]anilino]methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2975132.png)
